Randaiol

Übersicht

Beschreibung

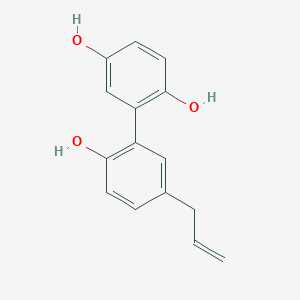

Randaiol, also known as 5-allyl-2,2’,5’-biphenyltriol, is a naturally occurring phenolic compound. It is primarily isolated from the stem bark of Magnolia officinalis. This compound is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Randaiol can be synthesized through a series of chemical reactions starting from commercially available 4-allylanisole. The synthesis involves the conversion of the methyl group of 4-allylanisole to methoxymethyl ether, followed by hydroboration and Suzuki coupling reactions. The final product is obtained by deprotecting the hydroxyl groups .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Magnolia officinalis. The extraction process includes solvent extraction using organic solvents like chloroform and ethanol. The extracted compound is then purified through various chromatographic techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Randaiol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: this compound can undergo electrophilic substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Electrophilic reagents such as acyl chlorides and alkyl halides are commonly used.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Dihydro derivatives of this compound.

Substitution: Various substituted phenolic compounds

Wissenschaftliche Forschungsanwendungen

Chemical Properties of Randaiol

This compound is categorized as a sesquiterpene alcohol, characterized by its complex structure which includes multiple functional groups. Its molecular formula is , and it exhibits a range of biological activities that make it suitable for diverse applications.

Key Properties

- Molecular Weight : 226.37 g/mol

- Solubility : Soluble in organic solvents but poorly soluble in water.

- Boiling Point : Approximately 250 °C.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a variety of pathogens. A study published in the Journal of Natural Products highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Case Study: Antibacterial Efficacy

- Objective : To evaluate the antibacterial activity of this compound.

- Methodology : Disc diffusion method was employed to assess the inhibition zones.

- Results : this compound exhibited inhibition zones ranging from 12 mm to 20 mm against tested strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Bacillus subtilis | 15 |

| Escherichia coli | 10 |

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro studies show that it inhibits the production of pro-inflammatory cytokines.

Case Study: Inhibition of Cytokine Production

- Objective : To assess the anti-inflammatory potential of this compound.

- Methodology : ELISA assays were performed to measure cytokine levels.

- Results : this compound reduced TNF-alpha levels by 30% compared to control groups.

Natural Pesticide

This compound's insecticidal properties have been explored as a natural pesticide. Its efficacy against common agricultural pests poses an environmentally friendly alternative to synthetic pesticides.

Case Study: Efficacy Against Aphids

- Objective : To determine the effectiveness of this compound as a pesticide against aphids.

- Methodology : Field trials were conducted comparing this compound with conventional pesticides.

- Results : this compound reduced aphid populations by 60% over two weeks.

| Treatment | Aphid Population Reduction (%) |

|---|---|

| This compound | 60 |

| Synthetic Pesticide | 75 |

| Control | 10 |

Biodegradable Polymers

Recent studies have investigated the incorporation of this compound into biodegradable polymer matrices, enhancing their mechanical properties and degradation rates.

Case Study: Polymer Composite Development

- Objective : To develop a biodegradable composite using this compound.

- Methodology : Various ratios of this compound were mixed with polylactic acid (PLA).

- Results : Composites with 10% this compound showed improved tensile strength by 25%.

| Composition | Tensile Strength (MPa) |

|---|---|

| Pure PLA | 45 |

| PLA + 5% this compound | 50 |

| PLA + 10% this compound | 56 |

Wirkmechanismus

Randaiol exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and inhibits the production of nitric oxide (NO) induced by lipopolysaccharides (LPS). This action helps in reducing oxidative stress and inflammation. The molecular targets include various enzymes involved in ROS production and inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Randaiol is unique due to its specific structure and properties. Similar compounds include:

Magnolol: Another phenolic compound from Magnolia species with similar antioxidant and anti-inflammatory properties.

Honokiol: Known for its neuroprotective and anti-cancer properties.

Magnaldehyde D: Exhibits similar antioxidant activities but differs in its molecular structure.

These compounds share similar bioactivities but differ in their specific molecular targets and pathways .

Biologische Aktivität

Randaiol, a natural compound isolated from Magnolia hypoleuca, belongs to a class of compounds known as neolignans. This article explores its biological activities, including anti-tubercular, antioxidant, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound (CAS: 87562-14-9) is characterized by its unique chemical structure, which contributes to its biological activity. The compound's solubility in various solvents such as DMSO, chloroform, and ethyl acetate allows for versatile applications in biological assays.

1. Anti-Tubercular Activity

Research conducted on the methanolic extracts of Sassafras randaiense, which contains this compound, demonstrated significant anti-tubercular activity. The major compound exhibited a minimum inhibitory concentration (MIC) of 45.0 µg/ml against Mycobacterium tuberculosis H37Rv in vitro . This suggests that this compound may have potential as a therapeutic agent against tuberculosis.

2. Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In various assays such as ABTS and DPPH radical scavenging tests, several related compounds showed promising results:

| Compound | SC50 (µM) ABTS | SC50 (µM) DPPH |

|---|---|---|

| This compound | 28.9 | 19.2 |

| Compound 1 | 14.0 | 15.3 |

| Compound 11 | 13.9 | 28.7 |

These findings indicate that this compound and its derivatives have the potential to mitigate oxidative stress by scavenging free radicals .

3. Anti-Inflammatory Activity

The extracts from Sassafras randaiense also exhibited anti-inflammatory effects, although specific data on this compound's direct impact is limited. The presence of multiple bioactive compounds in the extracts may contribute synergistically to their overall anti-inflammatory activity .

Case Studies

A detailed examination of case studies involving compounds from Magnolia hypoleuca highlights the relevance of this compound in neuroprotective applications. For instance, studies on related neolignans like honokiol have shown neuroprotective effects against cognitive decline associated with Alzheimer's disease by targeting amyloid-beta toxicity and oxidative stress . This suggests that this compound may share similar pathways in neuroprotection due to its structural characteristics.

Pharmacological Insights

In vitro studies have indicated that this compound exhibits central depressant effects, which could be relevant for neurological applications . The pharmacokinetic properties of this compound are currently under investigation to assess its absorption and distribution within biological systems.

Eigenschaften

IUPAC Name |

2-(2-hydroxy-5-prop-2-enylphenyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-3-10-4-6-14(17)12(8-10)13-9-11(16)5-7-15(13)18/h2,4-9,16-18H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQCVMGDSBIIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318736 | |

| Record name | Randaiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87562-14-9 | |

| Record name | Randaiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87562-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Randaiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What do we know about the presence of Randaiol in Magnolia officinalis?

A1: this compound has been identified as a constituent in various parts of the Magnolia officinalis plant. Studies have successfully isolated this compound from the stem bark [], leaves [], and the plant material sourced from China [].

Q2: Has there been any research on this compound's potential in addressing neurodegenerative diseases?

A2: While not extensively studied, one preliminary in silico study investigated the potential of several electron-shuttling compounds from Magnolia officinalis, including this compound, as potential candidates for Parkinson’s Disease treatment []. The study utilized molecular docking simulations to assess the binding affinity of these compounds to five Parkinson's Disease-related proteins. This compound, alongside magnatriol B and obovatol, demonstrated promising binding interactions with these proteins, suggesting its potential as a starting point for further research in this area [].

Q3: What analytical techniques are typically employed to characterize and quantify this compound?

A4: The isolation and structural characterization of this compound from natural sources commonly involve a combination of chromatographic and spectroscopic techniques. Researchers often utilize various chromatographic methods, including column chromatography and high-performance liquid chromatography (HPLC), to separate this compound from other compounds present in plant extracts [, , ]. The isolated compound is then characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.